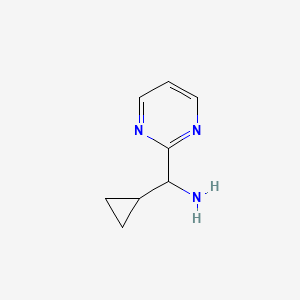![molecular formula C11H23NO2Si2 B11728193 Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is a chemical compound with the molecular formula C11H23NO2Si2. It is known for its unique structure, which includes a butynoate group and bis(trimethylsilyl)amino group. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the butynoate moiety. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the butynoate group.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne structure.
Methyl 4-amino-2-butynoate: Similar backbone but without the trimethylsilyl groups.
Uniqueness
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is unique due to the presence of both the butynoate and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C11H23NO2Si2 |
|---|---|
Peso molecular |
257.48 g/mol |
Nombre IUPAC |
methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
Clave InChI |
LXLWSGMFIOVOTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



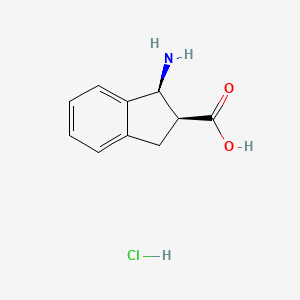
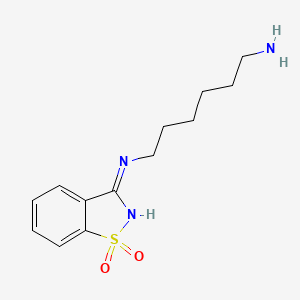
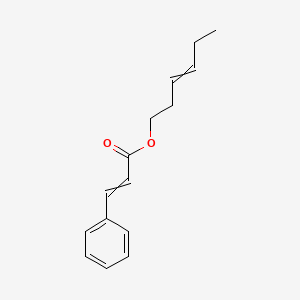
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
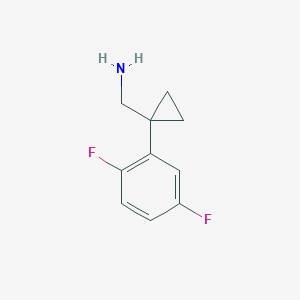
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
